1-(3-chloropyridin-4-yl)cyclobutan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
1872443-67-8 |
|---|---|
Molecular Formula |
C9H11ClN2 |
Molecular Weight |
182.65 g/mol |
IUPAC Name |
1-(3-chloropyridin-4-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H11ClN2/c10-8-6-12-5-2-7(8)9(11)3-1-4-9/h2,5-6H,1,3-4,11H2 |
InChI Key |
QDLTXPKATCCTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=NC=C2)Cl)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Chloropyridin 4 Yl Cyclobutan 1 Amine and Its Derivatives
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes and key chemical transformations.
Key Disconnection Strategies
The primary disconnection for 1-(3-chloropyridin-4-yl)cyclobutan-1-amine involves the carbon-nitrogen bond of the amine and the carbon-carbon bond between the cyclobutane (B1203170) ring and the pyridine (B92270) ring.
C-N Bond Disconnection: This is a common and logical disconnection for amines. This strategy points towards the formation of the amine group in the final steps of the synthesis. This disconnection suggests a precursor such as 1-(3-chloropyridin-4-yl)cyclobutanone, which can be converted to the target amine via reductive amination or other amination methods.
C-C Bond Disconnection: Disconnecting the bond between the cyclobutane and pyridine rings suggests two primary fragments: a cyclobutane-containing fragment and a pyridine-containing fragment. This approach allows for the independent synthesis of these two key structural motifs, which are then coupled in a later step.
Precursor Identification for Pyridyl and Cyclobutane Fragments
Based on the disconnection strategies, several key precursors can be identified:
Pyridyl Fragment Precursors: A versatile precursor for the 3-chloropyridin-4-yl moiety is 3-chloropyridine-4-carbonitrile. The nitrile group can be a handle for the introduction of the cyclobutane ring. Another potential starting material is 3-chloropyridine (B48278) itself, which can undergo reactions at the 4-position.
Cyclobutane Fragment Precursors: For the cyclobutane portion, cyclobutanone (B123998) is a readily available and versatile starting material. It can be functionalized to introduce the pyridine ring and the amine group. Another approach involves using cyclobutylamine, which could be arylated at the 1-position, although this is generally a more challenging transformation.
| Fragment | Precursor | Rationale |
| Pyridyl | 3-chloropyridine-4-carbonitrile | The nitrile group can be transformed to introduce the cyclobutane ring. |
| Pyridyl | 3-chloropyridine | Can be functionalized at the 4-position. |
| Cyclobutane | Cyclobutanone | A versatile precursor for introducing both the aryl and amine functionalities. |
| Cyclobutane | Cyclobutylamine | Can potentially be arylated, though less common. |
Direct Synthesis Approaches to this compound
Direct synthesis approaches aim to construct the target molecule in a few steps from readily available starting materials.
Amination Reactions on Cyclobutane Precursors
A key strategy for the synthesis of this compound is the amination of a suitable cyclobutane precursor.
Reductive Amination: This is a powerful and widely used method for the synthesis of amines. The reaction of 1-(3-chloropyridin-4-yl)cyclobutanone with an ammonia (B1221849) source in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, would yield the target primary amine. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced.
Strecker Synthesis: The Strecker synthesis is a two-step procedure for the synthesis of α-amino acids, which can be adapted for the synthesis of α-amino nitriles and subsequently amines. The reaction of 1-(3-chloropyridin-4-yl)cyclobutanone with ammonia and a cyanide source (e.g., potassium cyanide) would form the corresponding α-aminonitrile. Subsequent reduction of the nitrile group would provide the desired this compound.
| Amination Method | Precursor | Reagents | Product |
| Reductive Amination | 1-(3-chloropyridin-4-yl)cyclobutanone | NH3, NaBH3CN or NaBH(OAc)3 | This compound |
| Strecker Synthesis | 1-(3-chloropyridin-4-yl)cyclobutanone | NH3, KCN, then a reducing agent (e.g., LiAlH4) | This compound |
Cyclization Reactions Leading to the Cyclobutane Core
Another approach involves the formation of the cyclobutane ring as a key step. mdpi.com While less common for this specific substitution pattern, [2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutanes. mdpi.com A potential, though challenging, route could involve the [2+2] cycloaddition of an appropriately substituted alkene and ketene (B1206846) or a ketene equivalent to form a cyclobutanone intermediate, which would then be further functionalized.
Multi-Step Synthetic Sequences for Complex Analogue Development
The development of complex analogues of this compound often requires multi-step synthetic sequences that allow for the introduction of various functional groups and modifications to the core structure. These sequences provide the flexibility to explore the structure-activity relationship of this class of compounds.
One common strategy involves modifying the pyridine ring. For instance, the chlorine atom at the 3-position can be replaced via nucleophilic aromatic substitution reactions with various nucleophiles, such as amines, alcohols, or thiols, to introduce a wide range of substituents.
Furthermore, the primary amine of the target compound can serve as a handle for further functionalization. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in the formation of other functional groups, leading to a diverse library of analogues.
For example, a multi-step sequence could involve:
Synthesis of the core this compound structure.
Protection of the amine group if necessary.
Modification of the pyridine ring, for example, through a Suzuki or Buchwald-Hartwig coupling reaction at the 3-position.
Deprotection of the amine group.
Further functionalization of the amine group.
These multi-step sequences are essential for the systematic exploration of the chemical space around the parent compound and for the optimization of its properties for various applications.
Strategies for Introducing the 3-Chloropyridine Moiety
The formation of the C-C or C-N bond linking the cyclobutane and pyridine rings is a critical step in the synthesis. The choice of strategy depends on the available precursors and the desired point of connection in the synthetic sequence.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds between aromatic and aliphatic systems. In a plausible Suzuki-Miyaura coupling approach to this compound, a suitably protected 4-aminocyclobutane boronic acid derivative could be coupled with a dihalopyridine, such as 3-chloro-4-iodopyridine. The higher reactivity of the C-I bond compared to the C-Cl bond would facilitate selective coupling at the 4-position of the pyridine ring.
Alternatively, a directed C(sp³)-H arylation strategy could be employed. This approach involves using a directing group attached to the cyclobutane precursor to guide a palladium catalyst to activate a specific C-H bond for coupling with an aryl halide. Research has shown that an 8-aminoquinoline (B160924) auxiliary can direct the arylation of C(sp³)-H bonds on cyclobutane rings with various aryl and heteroaryl iodides, furnishing products with three contiguous stereocenters. researchgate.netdiva-portal.org After the coupling, the auxiliary group can be cleaved to reveal the desired functional group. researchgate.net
Table 1: Representative Palladium-Catalyzed Reactions for C-C Bond Formation
| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂, P(Cy)₃, K₃PO₄ | Aryl Boronic Acid | 4-Chloroquinazoline | Arylated Quinazoline | Good to Excellent | nih.gov |
| [Ir(cod)Cl]₂, Chiral Ligand | Cinnamyl Alcohol | Allyl Acetate (B1210297) | Oxa- nih.govacs.org-bicyclic Heptane | Moderate to High | chemistryviews.org |
| Pd(II), 8-aminoquinoline | Verbenone Derivative | Aryl Iodide | Arylated Cyclobutane | Wide Range | researchgate.netdiva-portal.org |
Nucleophilic aromatic substitution (SNAr) offers a direct route to form the C-N bond between the cyclobutane amine and the pyridine ring. This reaction is generally effective on electron-deficient heteroaromatic rings. The reactivity of halopyridines in SNAr reactions is highly dependent on the nature and position of the leaving group and the presence of electron-withdrawing groups. nih.gov The general reactivity trend for the leaving group is F > Cl > Br > I. acs.org
For the synthesis of the target molecule, a reaction between cyclobutan-1-amine and a pyridine bearing a good leaving group at the 4-position, such as 3-chloro-4-fluoropyridine, would be a viable strategy. The highly electronegative fluorine atom activates the ring for nucleophilic attack and is a superior leaving group to chlorine, enabling selective displacement by the amine. acs.org Studies on the amination of various heteroaryl chlorides have shown that such SNAr reactions can proceed efficiently, sometimes under aqueous conditions with a base like potassium fluoride, offering a "green" chemistry alternative to metal-catalyzed methods. nih.gov However, the reactivity of simple chloropyridines can be low unless an additional activating group, such as a nitro or trifluoromethyl group, is present on the ring. nih.govarkat-usa.org
Stereoselective Synthesis of the Cyclobutane Amine Scaffold
The construction of the four-membered cyclobutane ring, particularly with control over the stereocenter bearing the amine group, is a significant synthetic challenge due to the inherent ring strain.
A modern and stereospecific method for synthesizing substituted cyclobutanes involves the ring contraction of readily accessible pyrrolidine (B122466) precursors. acs.orgnih.gov This transformation is mediated by a nitrogen extrusion process. acs.orgnih.govnih.gov The reaction is proposed to proceed via the electrophilic amination of the pyrrolidine to form a reactive 1,1-diazene intermediate. nih.govnih.govacs.org This intermediate then extrudes nitrogen gas (N₂) to generate a 1,4-biradical species, which rapidly undergoes C-C bond formation to yield the cyclobutane product. acs.orgnih.govnih.gov
A key advantage of this method is its stereoretentive nature; the stereochemistry of the substituents on the starting pyrrolidine is maintained in the final cyclobutane product. nih.govnih.govacs.org This "memory of chirality" allows for the synthesis of enantiopure cyclobutane derivatives from optically pure pyrrolidines, which are often easier to synthesize asymmetrically. nih.govnih.gov
Table 2: Representative Ring Contraction of Pyrrolidines to Cyclobutanes
| Pyrrolidine Substrate | Reagents | Product | Yield | Stereocontrol | Reference |
|---|---|---|---|---|---|
| trans-pyrrolidine-2,5-dicarboxylate | Iodonitrene Chemistry | trans-cyclobutane-1,2-dicarboxylate | - | dr > 20:1 | acs.org |
| cis-pyrrolidine-2,5-dicarboxylate (cis-45) | Iodonitrene Chemistry | cis-cyclobutane-1,2-dicarboxylate (cis-46) | 39% | Stereoselective | acs.org |
| Optically Pure Pyrrolidine (47) | Iodonitrene Chemistry | Chiral Cyclobutane (48) | 24% | dr > 20:1, ee > 97% | acs.orgnih.gov |
| Optically Pure trans-Pyrrolidine (49) | Iodonitrene Chemistry | Chiral trans-Cyclobutane (50) | - | dr > 20:1, ee > 99% | acs.orgnih.gov |
The [2+2] cycloaddition is arguably the most fundamental and widely used method for constructing cyclobutane rings. nih.govkib.ac.cn This reaction involves the combination of two double-bond-containing molecules to form a four-membered ring. numberanalytics.com These reactions can be initiated photochemically, thermally, or with catalysts.
Photochemical [2+2] Cycloadditions: These reactions are a powerful tool for creating strained four-membered rings and are often performed by direct UV irradiation or in the presence of a photosensitizer. nih.govlibretexts.orgresearchgate.net The reaction between an alkene and an enone is a classic example used in the synthesis of complex natural products. researchgate.net Visible-light-mediated cycloadditions have also gained prominence, offering milder reaction conditions. chemistryviews.orgresearchgate.net
Thermal [2+2] Cycloadditions: While thermally forbidden for many simple alkenes, the cycloaddition of ketenes with alkenes is thermally allowed and highly reliable. nih.govlibretexts.org This reaction typically proceeds to form a cyclobutanone, which is a versatile intermediate that can be converted to a cyclobutane amine via reductive amination or other functional group manipulations. nih.govkib.ac.cnnih.gov
Intramolecular [2+2] cycloadditions are also a versatile strategy for building fused bicyclic systems containing a cyclobutane ring. nih.govacs.org
Achieving enantioselectivity in the synthesis of the cyclobutane amine scaffold is paramount for pharmaceutical applications. Asymmetric catalysis provides the most efficient means to control the formation of the chiral center.
Catalytic enantioselective [2+2] cycloadditions have been extensively developed. acs.org Chiral Lewis acids, organocatalysts, and transition metal catalysts are used to control the facial selectivity of the approaching reactants. mdpi.comsemanticscholar.orgresearchgate.net For instance, organocatalytic protocols can construct nitrocyclobutanes with four contiguous stereocenters with complete diastereo- and enantiomeric control. mdpi.com Similarly, cascade reactions combining Ir-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition have been developed to produce enantioenriched cyclobutanes. chemistryviews.org
Beyond the initial ring formation, asymmetric catalysis can be used to functionalize a pre-existing cyclobutane ring. Asymmetric transfer hydrogenation of cyclobutenediones using chiral catalysts can produce all-cis substituted cyclobutanols with high stereoselectivity, which are thermodynamically disfavored products. acs.org Furthermore, chiral catalysts can be used in the stereoselective hydrogenation of cyclobutyl enamides to generate chiral cyclobutylamines. nih.gov These methods provide powerful tools for establishing the critical stereocenter of the target molecule with high precision. rsc.orgnih.govnih.gov
Table 3: Asymmetric Catalysis Approaches for Chiral Cyclobutane Synthesis
| Reaction Type | Catalyst | Substrates | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| [2+2] Vinylogous Cycloaddition | Chiral Oxazaborolidine-Al Complex | Dihydrofuran, Ester | exo-cycloadduct | 99% | semanticscholar.org |
| Transfer Hydrogenation | Chiral Ru Complex | Cyclobutenedione | all-cis Cyclobutane | up to 96% | acs.org |
| Allylic Etherification/[2+2] | Chiral Ir Complex | Cinnamyl Alcohol, Allyl Acetate | Bicyclic Heptane | Excellent | chemistryviews.org |
| Michael Addition | Chiral Squaramide | Cyclobutene, Thiol | Thio-cyclobutane | up to 99.7:0.3 er | rsc.org |
Derivatization Strategies of this compound
The chemical architecture of this compound offers multiple avenues for structural modification, allowing for the systematic exploration of its chemical space for various applications. Derivatization can be strategically targeted at the primary amine, the cyclobutane ring, or the pyridine ring.
Functionalization at the Amine Nitrogen
The primary amine group is a key site for derivatization, readily undergoing a variety of well-established chemical transformations. These modifications are crucial for altering the compound's polarity, basicity, and potential for hydrogen bonding. Common functionalization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a standard method to introduce a wide range of substituents.
Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides. This transformation is often used to introduce rigid and polar groups.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides. This can lead to the formation of secondary or tertiary amines.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to produce the corresponding ureas and thioureas, which can serve as potent hydrogen bond donors and acceptors.
While specific examples for this compound are not extensively detailed in publicly available literature, these transformations are fundamental in amine chemistry and are routinely applied to similar structures. For instance, the acylation of related aminopyridines is a common step in the synthesis of biologically active molecules. mdpi.com
Modifications of the Cyclobutane Ring
The cyclobutane ring, characterized by its significant ring strain, presents unique opportunities for chemical modification. While less common than functionalization of the amine or pyridine moieties, modifications to the cyclobutane ring can profoundly impact the molecule's three-dimensional shape and properties. Potential strategies include:
Ring-Opening Reactions: Under certain conditions, the strained cyclobutane ring can be opened to yield linear alkyl chains with defined stereochemistry.
Substitution on the Ring: While challenging, direct C-H functionalization or the introduction of substituents on the cyclobutane ring prior to the amination step in the synthesis can lead to novel derivatives.
Spirocyclization: The atoms of the cyclobutane ring can be incorporated into a larger spirocyclic system, a strategy often employed in medicinal chemistry to explore novel chemical space.
A spontaneous [2+2] cycloaddition to form a central cyclobutane ring has been observed in the synthesis of related complex heterocyclic systems, suggesting that the cyclobutane moiety can be formed in situ under specific reaction conditions. mdpi.com
Substitution Pattern Variations on the Pyridine Ring
The 3-chloro-substituted pyridine ring is a versatile platform for derivatization, primarily through nucleophilic substitution of the chlorine atom or through metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridine ring can be displaced by various nucleophiles, such as amines, thiols, or alkoxides. smolecule.com 4-Chloropyridines are known to react with primary and secondary amines to form substituted 4-aminopyridines. researchgate.net
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, are powerful tools for creating new carbon-carbon or carbon-nitrogen bonds at the site of the chlorine atom. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
Modification of Other Ring Positions: While the chlorine at the 3-position is the most reactive site, other positions on the pyridine ring can be functionalized, often through directed ortho-metalation or other C-H activation strategies, prior to the coupling with the cyclobutane moiety.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The efficient synthesis of this compound and its derivatives is contingent upon the careful optimization of reaction parameters. Key factors that influence the yield and purity of the product include the choice of catalysts, reagents, solvents, and reaction temperature.
Catalyst and Reagent Selection
The selection of appropriate catalysts and reagents is paramount for achieving high yields and selectivity.
Catalysts: In many synthetic routes leading to similar compounds, palladium catalysts are employed for cross-coupling reactions to form the bond between the pyridine and another fragment. mdpi.com For C-N coupling reactions, copper(I) catalysts supported on resins have also been shown to be effective. mdpi.com The choice of ligand for the metal catalyst (e.g., phosphine (B1218219) ligands like BINAP) can significantly impact the reaction's efficiency. sci-hub.se
Reagents: The choice of base is often critical in coupling reactions and nucleophilic substitutions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. mdpi.comsci-hub.seresearchgate.net In some syntheses, activating reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) have proven effective for coupling reactions. researchgate.net
Table 1: Effect of Coupling Reagent on a Model α-Ketoamide Synthesis
| Entry | Coupling Reagent | Yield (%) |
|---|---|---|
| 1 | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | 52 |
| 2 | 2,4-Dichloro-6-methoxy-1,3,5-triazine (DMCT) | 43 |
| 3 | 2,4,6-Trichloro-1,3,5-triazine (TCT) | High (not specified) |
| 4 | None | 0 |
Data adapted from a model reaction study. researchgate.net
Solvent and Temperature Effects
The reaction medium and temperature play a crucial role in the outcome of the synthesis.
Solvents: The choice of solvent can influence reactant solubility, reaction rates, and even the reaction pathway. Solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are frequently used in the synthesis of related heterocyclic compounds. mdpi.comresearchgate.net In some cases, the polarity of the solvent can be a determining factor; for instance, hydrogenation reactions may be challenging in non-polar solvents like toluene (B28343) if the substrate has high polarity. mdpi.com For certain C-N couplings involving chloropyridines, isopropyl alcohol has been found to be a superior solvent to methanol (B129727) or ethanol, as it prevents competing C-O coupling reactions. mdpi.com
Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions. Many coupling reactions are performed at elevated temperatures, sometimes under reflux conditions. mdpi.commdpi.com However, some steps, such as those involving organolithium reagents, may require very low temperatures (e.g., -78 °C to -100 °C) to maintain stability and selectivity. mdpi.com Optimization studies often reveal an ideal temperature range for maximizing yield. For example, in a model hydrogenation, increasing the temperature from room temperature to 50 °C significantly improved the product yield. mdpi.com
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2,4,6-trichloro-1,3,5-triazine (TCT) |
| 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) |
| 2,4-dichloro-6-methoxy-1,3,5-triazine (DMCT) |
| 4-chloropyridine |
| 4-aminopyridine |
| Potassium carbonate |
| Cesium carbonate |
| BINAP |
| Dichloromethane |
| Tetrahydrofuran (THF) |
| Dimethylformamide (DMF) |
| Toluene |
| Isopropyl alcohol |
| Methanol |
Isolation and Purification Techniques for Research Applications
The successful synthesis of this compound and its derivatives in a research setting is critically dependent on effective isolation and purification strategies. These processes are essential to remove unreacted starting materials, catalysts, by-products, and other impurities, ultimately yielding a compound of sufficient purity for subsequent analytical characterization and use in further research, such as in the development of novel pharmaceuticals. The choice of purification method is dictated by the chemical and physical properties of the target compound and the nature of the impurities present. Common techniques employed for the purification of this class of compounds include extraction, chromatography, and crystallization, often in the form of a salt.
Following the synthesis, the initial workup of the reaction mixture typically involves extractive procedures to separate the desired product from the reaction medium. For basic compounds like this compound, acid-base extraction is a powerful technique. A typical procedure involves dissolving the crude reaction mixture in an organic solvent and washing it with an aqueous acid solution. This protonates the amine, rendering it water-soluble and allowing for its separation from non-basic impurities that remain in the organic layer. Subsequent basification of the aqueous layer, followed by extraction with an organic solvent, isolates the purified free base. For instance, in the synthesis of related aminopyridines, the reaction mixture is often cooled, and water is added to dissolve any inorganic salts. The organic layer containing the product is then separated and can be further purified.
Chromatographic techniques are indispensable for achieving high levels of purity, particularly for research applications where even trace impurities can interfere with biological assays or subsequent reactions. Column chromatography using silica (B1680970) gel is a frequently utilized method for the purification of pyridine derivatives. The choice of eluent system is crucial for effective separation. A mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane, and a more polar solvent, like ethyl acetate or methanol, is commonly employed. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. For example, in the purification of a related cyclobutane-containing compound, flash chromatography on silica gel with a cyclohexane/dichloromethane gradient was successfully used.
For compounds that are difficult to separate by standard silica gel chromatography, or when very high purity is required, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. In this technique, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Crystallization is another highly effective method for purifying solid compounds. This technique relies on the principle that the desired compound will be less soluble in a particular solvent at lower temperatures than the impurities. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving the impurities in the solution. For amine-containing compounds like this compound, crystallization is often facilitated by converting the free base into a salt, such as a hydrochloride (HCl) salt. This is typically achieved by treating a solution of the amine in a suitable solvent (e.g., dioxane, ether, or ethanol) with hydrochloric acid. The resulting salt often has improved crystallinity and is more easily purified by recrystallization. In the synthesis of analogous aminopyridine compounds, the formation of HCl salts by treatment with HCl in dioxane has been shown to produce products in quantitative yields, indicating a high degree of purity. Similarly, other aminopyridine derivatives have been purified by recrystallization from solvents like benzene (B151609) or ethanol. google.com
The table below summarizes the common purification techniques applicable to this compound and its derivatives, based on methods reported for structurally related compounds.
| Purification Technique | Typical Conditions/Reagents | Applicability & Remarks | Purity Achieved (for related compounds) |
| Extraction | Acid-base workup (e.g., HCl wash followed by NaOH or K₂CO₃ basification) | Effective for initial separation of basic products from non-basic impurities. | - |
| Column Chromatography | Silica gel stationary phase; Eluent systems such as Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients. | Widely used for routine purification of reaction mixtures. | >95% |
| Reversed-Phase HPLC | C18 stationary phase; Water/Acetonitrile or Water/Methanol gradients with TFA or formic acid modifier. | Suitable for high-purity samples and for separating closely related analogs. | >99% |
| Crystallization (as free base) | Solvents such as hexane, ethanol, or mixtures thereof. | Effective for solid compounds; solvent selection is critical. | High |
| Crystallization (as HCl salt) | Formation of the salt using HCl in a solvent like dioxane, ether, or ethanol, followed by recrystallization. | Often provides a more crystalline and stable solid, facilitating purification. | Quantitative yield suggests high purity. |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Proton and Carbon Framework Elucidation
One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of 1-(3-chloropyridin-4-yl)cyclobutan-1-amine is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclobutane (B1203170) ring. The aromatic protons on the 3-chloropyridin-4-yl moiety would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the cyclobutane ring would appear in the upfield region, with their chemical shifts and multiplicities influenced by their diastereotopic relationships and coupling to neighboring protons. The amine proton(s) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbons of the pyridine ring and the cyclobutane ring. The pyridine carbons would resonate in the aromatic region (typically δ 120-150 ppm), with the carbon bearing the chlorine atom showing a characteristic chemical shift. The quaternary carbon of the cyclobutane ring attached to the pyridine ring and the amine group would appear at a specific downfield shift, while the other cyclobutane carbons would be found in the aliphatic region.
¹⁹F NMR Spectroscopy : As there are no fluorine atoms in this compound, ¹⁹F NMR spectroscopy is not applicable for its direct structural elucidation.
A hypothetical ¹H and ¹³C NMR data table for this compound, based on general chemical shift principles for similar structures, is presented below.
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| Pyridine H-2 | 8.4 (s) | 150.0 |
| Pyridine H-5 | 7.4 (d) | 125.0 |
| Pyridine H-6 | 8.6 (d) | 148.0 |
| Cyclobutane CH₂ (α) | 2.5-2.7 (m) | 35.0 |
| Cyclobutane CH₂ (β) | 1.9-2.1 (m) | 18.0 |
| Cyclobutane C (quaternary) | - | 55.0 |
| NH₂ | 1.8 (br s) | - |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and defining the stereochemistry of the molecule.
COSY (Correlation Spectroscopy) : A COSY spectrum would reveal proton-proton coupling networks. For instance, it would show correlations between the coupled protons on the cyclobutane ring, helping to assign their relative positions.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is essential for unambiguously assigning the ¹³C signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the cyclobutane ring and the pyridine ring by observing correlations from the cyclobutane protons to the pyridine carbons, and vice-versa.
NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY spectrum provides information about the spatial proximity of protons. This can be used to confirm stereochemical assignments, for example, by observing through-space interactions between protons on the pyridine ring and the cyclobutane ring.
Solid-State NMR for Crystalline Form Analysis
Solid-state NMR (ssNMR) can be employed to study the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which can provide valuable information about the local environment of the nuclei. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ssNMR can be used to identify different polymorphs (crystalline forms) of the compound, which may exhibit different physical properties.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination (e.g., ESI-TOF)
High-resolution mass spectrometry, often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₉H₁₁ClN₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.
| Ion | Calculated Exact Mass |
| [C₉H₁₁³⁵ClN₂ + H]⁺ | 183.0735 |
| [C₉H₁₁³⁷ClN₂ + H]⁺ | 185.0705 |
The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the molecule. For this compound, key fragmentation pathways could include:
Loss of the amino group (NH₂) from the cyclobutane ring.
Cleavage of the bond between the cyclobutane ring and the pyridine ring.
Ring-opening or fragmentation of the cyclobutane ring.
Loss of HCl from the pyridine ring.
By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the information obtained from NMR spectroscopy. A hypothetical fragmentation table is provided below.
| Precursor Ion (m/z) | Hypothetical Fragment Ion (m/z) | Plausible Neutral Loss |
| 183.07 | 166.05 | NH₃ |
| 183.07 | 127.04 | C₄H₈N |
| 183.07 | 111.04 | C₄H₆ |
| 127.04 | 91.02 | HCl |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For this compound, which possesses a stereocenter at the C1 position of the cyclobutane ring, single-crystal X-ray diffraction is indispensable for unambiguously assigning its absolute stereochemistry.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is dependent on the arrangement of atoms within the crystal lattice. Through complex mathematical analysis, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 3-chloropyridin-2-amine, provides insight into the expected crystallographic parameters. nih.gov For instance, the crystal structure of 3-chloropyridin-2-amine reveals a monoclinic crystal system. nih.gov It is anticipated that the crystal packing of this compound would be influenced by intermolecular hydrogen bonding involving the primary amine group and the nitrogen atom of the pyridine ring, as well as potential halogen bonding involving the chlorine atom.
A hypothetical data table of expected crystallographic parameters for this compound, based on known values for similar organic molecules, is presented below.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁) |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 10 |
| c (Å) | 10 - 15 |
| β (°) | 90 - 105 (for monoclinic) |
| V (ų) | 600 - 1200 |
| Z | 4 |
| Key Bond Lengths (Å) | C-N (amine): 1.45-1.49, C-Cl: 1.72-1.76 |
| Key Bond Angles (°) | C-C-N (amine): 108-112 |
| Hydrogen Bonding | N-H···N (pyridine), N-H···Cl |
This table is illustrative and based on typical values for related small organic molecules.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Presence and Electronic Transitions
Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts.
The primary amine group would be identified by two N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric vibrations. wpmucdn.comorgchemboulder.com A broad N-H bending vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.comwikieducator.org The C-N stretching of the aliphatic amine would likely appear in the 1250–1020 cm⁻¹ range. orgchemboulder.com
The aromatic 3-chloropyridine (B48278) ring will also produce a set of characteristic peaks. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. asianpubs.org The C-Cl stretching vibration is typically observed in the fingerprint region, often below 800 cm⁻¹.
Below is a table summarizing the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3500 - 3300 (two bands) |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Cyclobutane Ring | 2980 - 2850 |
| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 |
| C=C and C=N Ring Stretch | Pyridine Ring | 1600 - 1400 |
| C-N Stretch (Aliphatic Amine) | Cyclobutylamine | 1250 - 1020 |
| C-Cl Stretch | Chloropyridine | < 800 |
This table is predictive, based on established group frequencies. wpmucdn.comorgchemboulder.comasianpubs.orglibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the 3-chloropyridine chromophore.
Aromatic and heteroaromatic systems typically exhibit π → π* transitions, which are generally intense (high molar absorptivity). pharmatutor.orglibretexts.org The presence of the nitrogen atom with its lone pair of electrons also allows for n → π* transitions, which are typically less intense. pharmatutor.orguzh.ch The substitution of the pyridine ring with a chlorine atom and the cyclobutylamine group will cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine.
The expected electronic transitions and their approximate absorption maxima are detailed in the table below.
| Electronic Transition | Chromophore | Expected λmax (nm) |
| π → π | Pyridine Ring | ~200 - 280 |
| n → π | Pyridine Ring | ~270 - 300 |
These values are estimations based on the electronic properties of substituted pyridines. nih.govresearchgate.net
Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism) for Enantiomeric Differentiation
Since this compound is a chiral molecule, it will exist as a pair of enantiomers. Chiroptical spectroscopic techniques are essential for distinguishing between these non-superimposable mirror images. Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govwikipedia.org
While the standard IR spectrum of two enantiomers is identical, their VCD spectra are mirror images of each other, exhibiting equal magnitude but opposite signs for each vibrational band. This makes VCD an excellent tool for determining the absolute configuration of a chiral molecule in solution, without the need for crystallization. nih.gov
The experimental VCD spectrum can be compared to a theoretically predicted spectrum generated through quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov A good match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific absolute configuration (e.g., R or S) allows for the unambiguous assignment of that configuration. acs.org VCD is particularly sensitive to the stereochemistry of molecules and can provide detailed conformational information. rsc.org The application of VCD would be crucial for the full stereochemical characterization of this compound.
| Technique | Application for this compound | Information Obtained |
| Vibrational Circular Dichroism (VCD) | Analysis of enantiomerically pure or enriched samples. | - Absolute configuration (R or S)- Solution-phase conformation- Enantiomeric purity |
Theoretical and Computational Investigations of 1 3 Chloropyridin 4 Yl Cyclobutan 1 Amine
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule, offering insights into its stability, reactivity, and potential interactions.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-(3-chloropyridin-4-yl)cyclobutan-1-amine, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the standard approach. researchgate.net Such an analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.
Global reactivity descriptors that could be derived from these energies include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): An indicator of the molecule's resistance to change in its electron distribution.
Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the molecule's capacity to accept electrons.
These parameters would provide a quantitative assessment of the molecule's reactivity profile.
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. This analysis is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, an MEP analysis would likely reveal:
Negative potential (red/yellow regions): Concentrated around the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the amine group, indicating these are the most probable sites for electrophilic attack.
Positive potential (blue regions): Expected near the hydrogen atoms of the amine group, making them potential sites for nucleophilic interactions.
Slightly negative potential: Associated with the chlorine atom due to its electronegativity.
This visual information is invaluable for understanding intermolecular interactions and potential binding modes with biological targets.
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure within a molecule. uni-muenchen.de For the target compound, NBO calculations would elucidate hyperconjugative interactions, which are key to molecular stability. This involves quantifying the stabilization energies (E(2)) arising from the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. Key interactions would likely include those between the lone pair orbitals of the nitrogen and chlorine atoms and the antibonding orbitals of adjacent C-C and C-H bonds. These interactions help to explain the molecule's preferred geometry and electronic distribution. uni-muenchen.de
Prediction of Spectroscopic Parameters
While experimental data is the gold standard, computational methods can predict spectroscopic properties with reasonable accuracy. For this compound, theoretical calculations could predict:
Vibrational Frequencies (IR and Raman): DFT calculations can compute the vibrational modes, which, when scaled, can be compared with experimental infrared and Raman spectra to aid in structural confirmation.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) methods can be used to predict 1H and 13C NMR chemical shifts, providing another layer of structural verification.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum.
Conformational Analysis and Dynamics
The three-dimensional shape and flexibility of a molecule are critical to its function, particularly in a biological context.
Molecular Mechanics and Dynamics Simulations for Conformational Preference
The cyclobutane (B1203170) ring in this compound is not planar and can adopt different puckered conformations. Furthermore, there is rotational freedom around the single bond connecting the cyclobutane and pyridine rings. Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface of a molecule and identify its most stable conformations. researchgate.net These simulations would reveal the preferred spatial arrangement of the pyridine ring relative to the cyclobutane ring and the orientation of the amine group. Identifying the lowest energy conformers is essential for understanding how the molecule might interact with a receptor or enzyme active site.
Data Tables
Due to the absence of specific computational studies on this compound in the reviewed literature, no factual data can be presented in tabular format. The tables below are illustrative templates of how such data would be presented if it were available from future research.
Table 1: Calculated Quantum Chemical Descriptors (Illustrative)
| Parameter | Symbol | Formula | Value (a.u.) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Data Not Available |
| LUMO Energy | ELUMO | - | Data Not Available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data Not Available |
| Electronegativity | χ | -(ELUMO+EHOMO)/2 | Data Not Available |
| Chemical Hardness | η | (ELUMO-EHOMO)/2 | Data Not Available |
| Chemical Softness | S | 1/η | Data Not Available |
Table 2: Predicted Spectroscopic Data (Illustrative)
| Spectroscopic Type | Key Feature | Predicted Value |
|---|---|---|
| IR | ν(N-H stretch) | Data Not Available |
| IR | ν(C-Cl stretch) | Data Not Available |
| 1H NMR | δ (amine N-H) | Data Not Available |
| 13C NMR | δ (C-amine) | Data Not Available |
Influence of Cyclobutane Ring Strain on Molecular Geometry and Dynamics
The molecular structure and dynamic behavior of this compound are significantly influenced by the inherent strain of the cyclobutane ring. Cyclobutane systems exhibit considerable ring strain, estimated to be around 26.3 kcal/mol, which arises from a combination of angle strain and torsional strain. masterorganicchemistry.com The angle strain results from the compression of the ideal sp³ bond angles of 109.5° to approximately 90° within the four-membered ring. masterorganicchemistry.comlibretexts.org This deviation forces the carbon-carbon bonding orbitals to have poor overlap, increasing the molecule's potential energy. libretexts.org
Reaction Mechanism Studies
The significant ring strain inherent in the cyclobutane core of this compound makes it susceptible to ring-opening reactions, a process that relieves the strain energy. masterorganicchemistry.comarxiv.org Theoretical studies on the thermal decomposition of cyclobutane indicate that the ring-opening proceeds via the cleavage of a carbon-carbon bond, leading to the formation of a tetramethylene biradical intermediate. arxiv.org The activation enthalpy for the ring opening of unsubstituted cyclobutane is approximately 62.7 kcal/mol, which is considerably lower than that required for breaking a C-C bond in a linear alkane. arxiv.org This difference is attributed to the partial release of the high ring strain energy in the transition state. arxiv.org
For this compound, a similar mechanism is plausible. The cleavage of the C-C bond would lead to a 1,4-biradical intermediate. Density functional theory (DFT) calculations on related systems have shown that the formation of such open-shell singlet 1,4-biradicals is often the rate-determining step in reactions involving cyclobutane ring dynamics. acs.org The activation energy for this step can be influenced by substituents. For instance, studies on the formation of cyclobutanes from pyrrolidines showed an activation energy of 17.7 kcal/mol for the rate-determining step involving the formation of a 1,4-biradical. acs.org Once formed, this biradical intermediate can undergo several transformations, including re-closure to the cyclobutane or fragmentation into smaller alkene products. arxiv.orgacs.org The specific pathway and its associated energy barrier would be influenced by the electronic and steric properties of the 3-chloropyridin-4-yl and amine substituents.
Table 1: Comparative Activation Energies for Ring-Opening Reactions This table presents illustrative data from computational studies on related cyclic compounds to provide context for the potential energetics of this compound.
| Reactant System | Reaction Type | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Cyclobutane | Thermal Ring Opening | ~60.7 (ΔG‡) | arxiv.org |
| Substituted Pyrrolidine (B122466) to Cyclobutane | N2 release to form 1,4-biradical | 17.7 | acs.org |
| Substituted Aziridine | Nucleophilic Ring Opening | 7.0 to 32.1 | nih.gov |
| Substituted Cyclobutene | Electrocyclic Ring Opening | Lowered by >15.0 with captodative substitution | researchgate.net |
The stereochemistry of reactions involving this compound, particularly ring-opening or substitution reactions, is dictated by the mechanism and the nature of the intermediates. If the compound is chiral, with the C1 carbon being a stereocenter, the stereochemical outcome of subsequent reactions is of significant interest.
In the context of a cyclobutane ring-opening reaction that proceeds through a 1,4-biradical intermediate, the stereochemical integrity of the original molecule can be either retained or lost. Computational studies on the formation of cyclobutanes from chiral pyrrolidines have demonstrated that the collapse of the open-shell singlet 1,4-biradical can be a barrierless and stereoretentive process. acs.org This suggests that if the ring opening of this compound were to be reversed, it could potentially proceed with high fidelity, leading to a specific stereoisomer. Conversely, if the biradical intermediate has a sufficient lifetime, rotation around the C-C single bonds can occur before ring closure or fragmentation, potentially leading to a mixture of stereoisomers or racemization. The specific stereochemical outcome would depend on the relative rates of bond rotation versus subsequent reactions of the biradical.
Molecular Docking and Ligand-Target Interaction Prediction
While specific experimental docking studies for this compound are not publicly available, its structural motifs—a chloropyridine ring, a primary amine, and a strained cyclobutane scaffold—are common in biologically active molecules. researchgate.netnih.gov Computational molecular docking can be employed to predict its binding mode and affinity to various protein targets. The rigid cyclobutane core serves to hold the key pharmacophoric elements—the hydrogen-bond-donating amine and the halogen-bond-donating/pi-stacking chloropyridine ring—in a defined spatial orientation. researchgate.net This conformational restriction can be advantageous for binding to well-defined protein pockets.
Based on the prevalence of the chloropyridine moiety in enzyme inhibitors and receptor antagonists, plausible biological targets for this compound include cyclin-dependent kinases (CDKs) and vanilloid receptors (VR1). rsc.orgnih.gov For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors, and other pyridine derivatives show activity against CDK4/6. rsc.orgnih.gov Similarly, a compound containing a 3-chloropyridin-2-yl group, BCTC, is a potent antagonist of the VR1 receptor. nih.govresearchgate.net
Computational methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach can be used to estimate the binding free energy (ΔG_bind) of the compound to these targets. rsc.org A lower binding free energy value indicates a higher predicted binding affinity.
Table 2: Hypothetical Binding Affinity Predictions This table provides illustrative, predicted binding free energies for this compound with potential biological targets, based on computational modeling principles.
| Potential Biological Target | Target Class | Predicted Binding Free Energy (ΔG_bind, kcal/mol) | Key Potential Interactions |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | -60 to -75 | Hydrogen bonds, Halogen bonds, Hydrophobic interactions |
| Vanilloid Receptor 1 (VR1) | Ion Channel | -55 to -70 | Hydrogen bonds, Pi-pi stacking |
| Acetylcholinesterase (AChE) | Enzyme | -50 to -65 | Cation-pi, Pi-pi stacking, Hydrogen bonds |
Molecular docking simulations can identify the specific amino acid residues within a target's binding site that are crucial for interaction with this compound. The predicted binding mode is determined by a combination of electrostatic, hydrophobic, and van der Waals interactions. nih.gov
Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor and can form strong interactions with the side chains of acidic residues like Aspartate (Asp) and Glutamate (Glu), or with backbone carbonyl oxygens.
Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen in a carbonyl group or a hydroxyl group (e.g., on Serine, Threonine, or Tyrosine).
Pi-Interactions: The pyridine ring can engage in pi-pi stacking or T-shaped pi-stacking interactions with aromatic residues such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). nih.gov
Hydrophobic Interactions: The cyclobutane ring, being an aliphatic scaffold, can form favorable hydrophobic and van der Waals contacts with nonpolar residues like Leucine (Leu), Valine (Val), and Alanine (Ala) in the binding pocket.
For example, in a hypothetical docking with a kinase like CDK2, the pyridine nitrogen might act as a hydrogen bond acceptor with a backbone NH group in the hinge region, a common binding motif for kinase inhibitors. rsc.org The amine group could then form additional hydrogen bonds with nearby residues, while the chlorophenyl moiety occupies a hydrophobic pocket. Docking studies of similar compounds have identified interactions with residues like Tyr121 and Trp279 in acetylcholinesterase, highlighting the importance of aromatic residues. nih.gov
In Silico Screening and Virtual Library Design for Analogues
The exploration of the chemical space surrounding this compound is a critical step in understanding its potential as a lead compound for further drug development. Computational, or in silico, methods provide a rapid and cost-effective approach to design and evaluate novel analogues. springernature.comnih.gov This section details the theoretical framework and methodologies for creating a virtual library of analogues and subjecting them to a rigorous in silico screening cascade.
The design of a virtual library of analogues of this compound is guided by systematic structural modifications to the parent molecule. The core structure presents three primary vectors for chemical diversification: the 3-chloropyridine (B48278) ring, the cyclobutane scaffold, and the primary amine.
The cyclobutane moiety is a particularly attractive feature for modification due to its three-dimensional character, which is an increasingly sought-after property in modern drug design to enhance target specificity and reduce off-target effects. nih.gov The puckered conformation of the cyclobutane ring allows for precise spatial positioning of substituents. nih.gov A virtual library can be constructed by introducing a variety of substituents at the 3-position of the cyclobutane ring, exploring both cis and trans isomers to maximize shape diversity. nih.gov
Modifications to the chloropyridine ring can modulate the electronic properties and potential for hydrogen bonding of the molecule. Analogues can be generated by substituting the chlorine atom with other halogens (F, Br, I) or with small alkyl or alkoxy groups. Furthermore, the nitrogen atom in the pyridine ring offers a site for potential interactions with biological targets.
The primary amine is a key functional group that can be modified to explore different interactions with target proteins. A virtual library would include analogues where the primary amine is converted to secondary or tertiary amines, amides, sulfonamides, or other functional groups known to participate in favorable biological interactions. nih.govrsc.org
A representative, albeit hypothetical, virtual library of analogues is presented in Table 1. This library is designed to explore a wide range of physicochemical properties by systematically altering the substitution pattern on the core scaffold.
Table 1: Representative Virtual Library of this compound Analogues
| Analogue ID | Modification Site | Modification | Rationale |
|---|---|---|---|
| A001 | Chloropyridine Ring | Substitution of Cl with F | Modulate electronic properties and H-bond acceptor strength |
| A002 | Chloropyridine Ring | Substitution of Cl with CH3 | Introduce hydrophobic character |
| A003 | Cyclobutane Ring | Addition of a methyl group at the 3-position (cis) | Explore steric effects and 3D shape |
| A004 | Cyclobutane Ring | Addition of a methyl group at the 3-position (trans) | Explore steric effects and 3D shape |
| A005 | Amine Group | N-methylation (secondary amine) | Alter basicity and H-bond donor capacity |
| A006 | Amine Group | N-acetylation (amide) | Introduce H-bond acceptor and remove basicity |
Once the virtual library is generated, a multi-step in silico screening process is employed to identify the most promising candidates for synthesis and biological evaluation. This process typically involves molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and the application of quantitative structure-activity relationship (QSAR) models. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For the analogues of this compound, a relevant biological target would be selected based on the therapeutic area of interest. The virtual library would be docked into the active site of this target, and the resulting poses would be scored based on their predicted binding affinity. semanticscholar.org Analogues with high docking scores and favorable interactions with key residues in the active site would be prioritized.
Following molecular docking, the top-ranked compounds would be subjected to ADMET prediction. This step is crucial for identifying candidates with drug-like properties and minimizing the risk of late-stage attrition in the drug development pipeline. bgu.ac.il A variety of computational models are available to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. researchgate.net
Table 2 presents a hypothetical in silico screening summary for a selection of analogues from the virtual library.
Table 2: In Silico Screening Data for Selected Analogues
| Analogue ID | Docking Score (kcal/mol) | Predicted Aqueous Solubility (logS) | Predicted Human Intestinal Absorption (%) | Predicted BBB Permeation |
|---|---|---|---|---|
| A001 | -8.5 | -3.2 | 92 | High |
| A002 | -8.2 | -3.8 | 95 | High |
| A003 | -9.1 | -3.5 | 90 | Medium |
| A004 | -8.8 | -3.6 | 91 | Medium |
| A005 | -7.9 | -3.1 | 88 | High |
| A006 | -7.5 | -2.9 | 85 | Low |
The results of the in silico screening campaign provide a rational basis for selecting a smaller, more focused set of analogues for chemical synthesis and subsequent experimental validation. This computational approach significantly enhances the efficiency of the drug discovery process by prioritizing compounds with a higher probability of success.
Structure Activity Relationship Sar Studies and Rational Design of Derivatives
Impact of Cyclobutane (B1203170) Ring System on Biological Activity
The incorporation of a cyclobutane ring into small molecule drug candidates is a strategic decision in medicinal chemistry, often aimed at conferring specific advantageous properties. nih.govnih.gov Its unique structural features, including a puckered conformation and relative chemical inertness for a strained carbocycle, offer several benefits in drug design. nih.govnih.gov
Conformational Restriction and Rigidity Contributions
One of the most significant contributions of the cyclobutane ring is the introduction of conformational rigidity. nih.govnih.gov Flexible molecules often suffer an entropic penalty upon binding to a biological target because their rotatable bonds become fixed. By incorporating a rigid scaffold like cyclobutane, the number of accessible conformations is limited, pre-organizing the molecule for optimal interaction with its binding site. This can lead to a more favorable binding affinity.
The three-dimensional and non-planar nature of the cyclobutane ring allows it to present substituents in well-defined spatial orientations, which can be crucial for interacting with specific pockets within a protein. nih.gov This spatial arrangement can lead to better complementarity with the target protein structure compared to more flexible or planar systems. researchgate.net The rigid nature of the cyclobutane scaffold can also be exploited to direct key pharmacophore groups toward their interaction points within a receptor. nih.govnih.gov
| Feature | Contribution to Biological Activity |
| Conformational Restriction | Reduces the entropic penalty of binding to a target. |
| Rigidity | Pre-organizes the molecule for optimal receptor interaction. |
| 3D Structure | Presents substituents in specific spatial vectors for improved binding. |
Influence on Metabolic Stability in Preclinical Assays
The cyclobutane moiety is often introduced to enhance the metabolic stability of a drug candidate. nih.govnih.govresearchgate.net Flexible alkyl chains can be susceptible to metabolic breakdown by enzymes such as cytochrome P450s. Replacing such flexible linkers with a more rigid and less accessible cyclobutane ring can block these metabolically labile sites. nih.gov
The inherent stability of the cyclobutane ring, which is less strained and more chemically inert than cyclopropane (B1198618), makes it resistant to ring-opening metabolic pathways. nih.gov Studies have shown that incorporating a cyclobutane scaffold can significantly improve a compound's half-life in preclinical assays, a desirable property for developing a successful drug. researchgate.net The introduction of a difluoromethyl group onto a cyclobutane ring is another strategy noted to enhance metabolic stability. rsc.org
| Moiety | Effect on Metabolic Stability |
| Cyclobutane Ring | Generally increases metabolic stability by replacing labile flexible chains. |
| Substituted Cyclobutane | Can mask potential sites of metabolism, improving pharmacokinetic profiles. |
Role as a Bioisostere for Aromatic or Alkenyl Systems
The cyclobutane ring is frequently employed as a bioisostere for other chemical groups, most notably aromatic rings and alkene linkers. nih.govnih.govresearchgate.net Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a molecule while retaining or improving its desired activity. nih.govdrugdesign.org
Replacing a planar aromatic ring with a three-dimensional, saturated cyclobutane ring can improve properties like solubility and reduce excessive lipophilicity, which are often challenges in drug development. acs.org For instance, a 1,3-disubstituted cyclobutane can serve as a bioisostere for a meta-substituted benzene (B151609) ring with minimal impact on bioactivity. acs.org Furthermore, substituting an alkene with a cyclobutane can prevent potential cis/trans isomerization, leading to a more defined and stable compound. nih.govnih.gov The cyclobutane scaffold has been successfully used as a bioisostere for various molecular frameworks, including ethane, pyrrolidine (B122466), and piperidine. rsc.org
| Original Group | Bioisosteric Replacement | Advantage of Replacement |
| Aromatic Ring | Cyclobutane Ring | Improved solubility, reduced planarity, enhanced 3D character. acs.org |
| Alkenyl Group | Cyclobutane Ring | Prevention of cis/trans isomerization, increased metabolic stability. nih.govnih.gov |
Effects of Pyridine (B92270) Substitution Patterns on Biological Properties
Halogenation Effects on Pyridine (e.g., 3-chloro-pyridyl)
Halogenation of the pyridine ring is a common tactic to modulate a compound's activity. The introduction of a chlorine atom, as seen in the 3-chloropyridyl moiety, has several effects. Chlorine is an electron-withdrawing group via induction but can be electron-donating through resonance. nih.gov This dual nature can alter the electron density of the pyridine ring, affecting its interactions with biological targets.
In some contexts, the addition of a chlorine atom can lead to a significant increase in potency. For example, in a series of kinase inhibitors, the insertion of a chlorine atom into a pyridine ring resulted in a notable improvement in inhibitory activity against both GSK-3β and Fyn kinases. acs.org This enhancement was attributed to the formation of a halogen bond with the target protein. acs.org However, the effect of halogenation is highly context-dependent. In other instances, replacing a dichloropyrimidine with a chloropyridine can lead to a complete loss of activity, suggesting that the electronic and structural contributions of the entire heterocyclic system are crucial. nih.gov The position of the chlorine atom is also critical; nucleophilic substitution, for example, occurs more readily at the 4-position of chloropyridine than at the 3-position due to electronic and resonance effects. vaia.com
Positional Isomerism and Nitrogen Atom Influence
The nitrogen atom deactivates the pyridine ring towards electrophilic substitution, primarily directing it to the meta-position. stackexchange.com Conversely, it activates the ring for nucleophilic substitution, especially at the ortho and para positions. uoanbar.edu.iq In the context of 1-(3-chloropyridin-4-yl)cyclobutan-1-amine, the amine group is at the 4-position, para to the ring nitrogen. This position is electronically distinct from the 2- or 3-positions.
| Feature | Influence on Biological Properties |
| Pyridine Nitrogen Position | Dictates electronic properties, hydrogen bonding capability, and reactivity of the ring. stackexchange.comnih.gov |
| Substituent Positional Isomerism | Alters steric and electronic environment, impacting binding affinity and selectivity. researchgate.netresearchgate.net |
| 3-Chloro Substituent | Modulates electronic character and can participate in halogen bonding. acs.org |
| 4-Amino Cyclobutane Substituent | Its position relative to the nitrogen atom is key for defining the molecule's interaction vector. |
Modulation of the Amine Moiety
The amine group of this compound is a critical pharmacophoric feature, and its modification has been a key area of investigation in SAR studies. Understanding how substitutions on this nitrogen atom affect biological activity is crucial for designing more effective analogs.
Primary Amine Functionality versus Substituted Amines
The primary amine of this compound serves as a crucial hydrogen bond donor and can engage in key interactions with target proteins. However, medicinal chemistry often explores the impact of substituting the hydrogens on the amine with various alkyl or other functional groups to create secondary and tertiary amines.
Generally, the primary amine is essential for the activity of many enzyme inhibitors. In some kinase inhibitor series, for example, the primary amine forms critical hydrogen bonds with the hinge region of the kinase domain. Substitution of this amine can disrupt these vital interactions, leading to a significant loss of potency.
In contrast, for other targets, the introduction of small alkyl groups on the amine can sometimes enhance activity or improve pharmacokinetic properties. For instance, N-methylation can in some cases increase cell permeability. However, larger, bulkier substituents on the amine are often detrimental to activity, likely due to steric hindrance within the binding pocket.
Table 1: Hypothetical SAR Data on Amine Substitution
| Compound | R1 | R2 | Biological Activity (IC50, nM) |
|---|---|---|---|
| 1 | H | H | 50 |
| 2 | CH3 | H | 75 |
| 3 | CH3 | CH3 | 200 |
| 4 | Ethyl | H | 150 |
This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not available in the public domain.
Basic Side Chain Length and Branching
The basicity of the amine group is often a key determinant of a compound's physical properties and its ability to interact with biological targets. The length and branching of any side chains attached to the amine can modulate this basicity and introduce additional interactions.
For instance, extending a side chain with a terminal basic group might allow for an additional ionic interaction, thereby increasing potency. However, if the chain becomes too long or flexible, it can lead to an entropic penalty upon binding, which can decrease affinity. Branching on the side chain can also have a significant impact. While it can be used to fine-tune the position of the basic group, it can also introduce steric clashes if the binding pocket is constrained.
Comparative SAR with Related Cycloalkane Derivatives (e.g., cyclopropane, cyclopentane)
The cyclobutane ring of this compound plays a crucial role in orienting the amine and the chloropyridinyl moieties in three-dimensional space. Altering the size of this cycloalkane ring to a cyclopropane or cyclopentane (B165970) can significantly impact the compound's conformation and, consequently, its biological activity.
The choice of the cycloalkyl ring is a common strategy in medicinal chemistry to explore the conformational space and optimize the presentation of key pharmacophoric elements.
Cyclopropane derivatives: The smaller, more rigid cyclopropane ring would hold the amine and the pyridine in a more constrained conformation. This can be advantageous if this specific conformation is ideal for binding to the target, potentially leading to higher potency. However, the increased ring strain might also affect the compound's stability.
Cyclopentane derivatives: The larger, more flexible cyclopentane ring allows for a greater number of accessible conformations. This increased flexibility might be beneficial if the binding pocket can accommodate different orientations, but it could also lead to a loss of potency due to the entropic cost of adopting the correct binding conformation.
Table 2: Hypothetical Comparative SAR of Cycloalkane Derivatives
| Cycloalkane Ring | Biological Activity (IC50, nM) |
|---|---|
| Cyclopropane | 120 |
| Cyclobutane | 50 |
This table presents hypothetical data for illustrative purposes, as specific experimental values for this comparative series were not available in the public domain.
Rational Design Principles for Optimized Research Compounds
The development of optimized research compounds based on the this compound scaffold is guided by several key rational design principles. These principles are informed by the SAR data gathered from analog synthesis and biological testing, as well as by structural biology insights when available.
One of the primary goals of rational design is to enhance potency and selectivity for the desired biological target while minimizing off-target effects. This often involves a multi-parameter optimization process.
Key design principles include:
Structure-Based Drug Design (SBDD): When a high-resolution crystal structure of the target protein in complex with a ligand is available, it provides a detailed map of the binding site. This allows for the rational design of new analogs with modifications predicted to improve binding affinity. For example, if the primary amine is observed to form a crucial hydrogen bond, efforts would focus on maintaining this interaction while modifying other parts of the molecule to engage with different pockets of the active site.
Scaffold Hopping: In some cases, the core scaffold itself may be modified to improve properties such as synthetic accessibility or intellectual property position, while retaining the key pharmacophoric elements. For instance, the pyridine ring might be replaced with another heterocycle that maintains the necessary electronic and steric properties.
Physicochemical Property Modulation: Rational design also focuses on optimizing the drug-like properties of the molecule, such as solubility, permeability, and metabolic stability. For example, the introduction of polar groups or the modulation of the pKa of the basic amine can improve aqueous solubility, which is often a challenge for drug candidates.
Minimizing Off-Target Activity: Selectivity is a critical aspect of drug design. SAR data from a panel of related targets can guide the design of analogs that are highly selective for the intended target. For example, if a compound shows activity against a related kinase, modifications can be made to exploit subtle differences in the binding sites of the kinases to achieve selectivity.
Investigation of Biological Pathway Modulation and Target Engagement Mechanisms Preclinical
In Vitro Biological Assay Development and Implementation
A variety of in vitro assays have been instrumental in characterizing the biological profile of compounds structurally related to 1-(3-chloropyridin-4-yl)cyclobutan-1-amine. These assays are designed to measure the compound's activity in controlled, cell-based, and cell-free systems.
Cell-based reporter gene assays are a common tool to assess the activation or inhibition of specific signaling pathways within a cell. In these assays, a reporter gene (such as luciferase) is placed under the control of a promoter that is responsive to a particular pathway. While specific data for this compound in reporter gene assays is not publicly available, this methodology is crucial for understanding how a compound might influence pathways such as those regulated by nuclear receptors or other transcription factors. The use of stable cell lines in these assays allows for quantitative and high-throughput screening of potential therapeutic agents.
To determine the affinity of a compound for a specific receptor, receptor binding assays are employed. For instance, the glucagon-like peptide-1 (GLP-1) receptor is a key target in metabolic diseases. These assays typically use a radiolabeled ligand that is known to bind to the receptor. The ability of a test compound to displace the radiolabeled ligand indicates its binding affinity, often expressed as an IC50 value. While specific binding affinity data for this compound to the GLP-1 receptor has not been reported, this technique is fundamental in identifying and characterizing receptor agonists or antagonists.
Enzyme inhibition assays are critical for identifying compounds that can modulate the activity of specific enzymes.
Acetyl-CoA Carboxylase (ACC): ACC is a key enzyme in the fatty acid synthesis pathway. Inhibition of ACC can be measured through various in vitro assays. For example, the pharmacological inhibitor CP640.186 has been shown to impact platelet function through ACC inhibition.
USP1/UAF1 Deubiquitinase: The USP1/UAF1 complex is involved in DNA damage response pathways, making it a target in oncology. The inhibitor ML323 has been identified as a potent and selective inhibitor of this complex and has been shown to potentiate the effects of cisplatin (B142131) in cancer cells. Research has also identified USP1 as a new partner of the Bcr-Abl oncoprotein in chronic myeloid leukemia.
Indoleamine 2,3-dioxygenase (IDO): IDO is an enzyme involved in tryptophan metabolism and plays a role in immune tolerance, particularly in the context of cancer. A variety of natural and synthetic compounds have been investigated as IDO1 inhibitors. For instance, the inhibitor INCB024360 has demonstrated potent inhibition of IDO1 at both the cellular and enzymatic levels.
While direct inhibitory activities of this compound on these specific enzymes are not detailed in available literature, the established assays for these targets are relevant for assessing the potential of novel compounds.
Cell-based functional assays provide insights into the physiological effects of a compound on cellular behavior.
Antiproliferative Assays: The antiproliferative activity of compounds is often tested against a panel of human cancer cell lines. For example, derivatives of (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine have been synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. Compounds with similar chloropyridine moieties have also been suggested to have anticancer properties.
Adhesion and Invasion Assays: These assays are crucial for understanding the potential of a compound to inhibit metastasis. While specific data for this compound is not available, these assays are a standard part of preclinical in vitro testing for oncology drug candidates.
Identification of Molecular Targets and Binding Site Characterization
Identifying the specific molecular targets of a compound is a key step in understanding its mechanism of action.
Target deconvolution aims to identify the specific protein(s) to which a compound binds to exert its biological effect. This can be achieved through a variety of methods, including affinity chromatography, proteomic approaches, and computational modeling. For compounds with a chloropyridine scaffold, potential targets could include kinases, G-protein coupled receptors, and other enzymes. For instance, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC) was identified as a potent vanilloid receptor 1 (VR1) antagonist. Currently, specific target deconvolution studies for this compound have not been published.
Protein-Ligand Interaction Mapping
There is currently no specific information available from preclinical studies detailing the protein-ligand interaction mapping of this compound with biological targets such as DNA, enzymes, or receptors. Computational and in vitro binding studies would be necessary to elucidate its binding affinities and modes of interaction.
Mechanistic Studies of Biological Action
Preliminary assessments suggest that this compound may possess therapeutic potential, with early research hinting at possible antimicrobial and anticancer properties. smolecule.com However, comprehensive studies to identify the specific biochemical pathways modulated by this compound, such as those involved in antileishmanial, antimicrobial, antioxidant, or anticancer activity, have not been published. The elucidation of its mechanism of action would depend on its interaction with specific biological targets like enzymes or receptors, which remains to be investigated. smolecule.com
There is no available data from preclinical models to assess the specificity and selectivity of this compound for its potential biological targets.
Preclinical In Vivo Studies for Target Engagement and Pathway Modulation
No preclinical in vivo studies in animal models have been reported for this compound to assess its pharmacological effects, target engagement, or pathway modulation.
Due to the absence of both in vitro and in vivo preclinical data, no correlation between the activities of this compound in these different models can be established at this time. Further research is required to determine the biological activity and therapeutic potential of this compound.
Development and Application of Advanced Analytical Techniques for Research
Chromatographic Methodologies for Purity Assessment and Separation
Chromatographic techniques are indispensable for determining the purity of 1-(3-chloropyridin-4-yl)cyclobutan-1-amine and for separating it from starting materials, by-products, and stereoisomers.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector is a primary technique for assessing the purity of this compound. The method leverages the presence of the 3-chloropyridine (B48278) moiety, which acts as a chromophore, allowing for sensitive detection. pan.olsztyn.plchromatographyonline.com The intensity of the UV absorption is directly proportional to the concentration of the compound, enabling quantitative purity analysis.
Diode-array detectors (DAD) are particularly useful as they can acquire a full UV-Vis spectrum for the analyte peak, which aids in peak identification and purity assessment. pan.olsztyn.pl A typical analysis involves injecting a solution of the compound onto a column, where it is separated from impurities, and then monitoring the column effluent with the UV detector set to a wavelength of maximum absorbance for the chloropyridine ring, often around 260-270 nm.
Table 1: Illustrative HPLC-UV Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Instrument | HPLC System with DAD or UV-Vis Detector |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Reversed-Phase HPLC for Amine Separation
Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for the analysis of pharmaceutical compounds. phenomenex.com However, the primary amine group in this compound presents a specific challenge. Basic amines can interact with residual acidic silanol (B1196071) groups on the surface of standard silica-based C18 columns, leading to poor peak shape (tailing), variable retention times, and reduced column efficiency. hamiltoncompany.com
To overcome these issues, several strategies can be employed. One approach is to use a mobile phase containing an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid. teledyneisco.com These additives protonate the amine, ensuring a consistent charge state, and also suppress the ionization of the silanol groups, thereby minimizing undesirable secondary interactions. Another strategy involves using a high-purity, base-deactivated stationary phase or a robust polymer-based column (e.g., polystyrene-divinylbenzene) that is stable across a wide pH range and lacks silanol groups. hamiltoncompany.com Operating at a high mobile phase pH (e.g., pH > 10) can also be effective, as it neutralizes the primary amine, reducing its interaction with the stationary phase. hamiltoncompany.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis
The synthesis of this compound may involve various reagents and solvents that could result in volatile or semi-volatile by-products and impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such substances. cdc.gov Potential volatile impurities could include residual solvents (e.g., ethanol, tetrahydrofuran) or by-products from the chemical reactions used in the synthesis. nih.govresearchgate.net
In a typical GC-MS analysis, a sample is vaporized and introduced into a long, thin capillary column. nih.gov Compounds are separated based on their boiling points and affinity for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. This technique is highly sensitive and specific, making it ideal for detecting trace levels of volatile contaminants. tandfonline.com
Chiral Chromatography for Enantiomeric Purity Determination
The carbon atom of the cyclobutane (B1203170) ring attached to both the amine and the pyridine (B92270) ring is a stereocenter, meaning that this compound is a chiral compound and exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. wiley.com This is achieved using chiral chromatography.
The most common approach is HPLC with a chiral stationary phase (CSP). researchgate.netyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds, including primary amines. yakhak.orgresearchgate.net For the separation of basic amines, normal-phase chromatography is often employed, using a mobile phase consisting of a nonpolar solvent like n-hexane mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. researchgate.net A small amount of a basic additive, like diethylamine (B46881) (DEA), is frequently added to the mobile phase to improve peak shape and resolution by competing with the analyte for active sites on the CSP. researchgate.net
Table 2: Illustrative Chiral HPLC Data for Enantiomeric Separation
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.7 mL/min |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Quantitative Analysis in Research Matrices
To accurately determine the concentration of this compound in various research samples, a fully validated analytical method is required.
Method Validation for Reproducibility and Accuracy
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. researchgate.net For quantitative analysis of this compound, an HPLC-UV method would be validated according to International Council for Harmonisation (ICH) guidelines, specifically guideline Q2(R1). pharmtech.comich.org The validation process assesses several key performance characteristics to ensure the method is accurate, precise, and reliable. researchgate.netactascientific.com
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. actascientific.com
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations are typically used to establish linearity. ich.org
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery studies on a matrix sample, where a known amount of analyte is added and the percentage recovered is calculated. actascientific.com
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations such as different days, analysts, or equipment). pharmtech.comich.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmtech.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmtech.comich.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage. actascientific.comeuropa.eu
Table 3: Summary of Typical Method Validation Parameters and Acceptance Criteria (ICH Q2(R1))
| Parameter | Typical Acceptance Criterion |
|---|---|
| Specificity | Peak is pure and free from interference at its retention time. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Relative Standard Deviation, %RSD) | ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Robustness | System suitability parameters remain within limits. |
Detection Limits and Sensitivity for Research Applications
The quantification of this compound in various biological and environmental matrices is paramount for preclinical and research studies. The sensitivity of analytical methods, defined by the limit of detection (LOD) and limit of quantification (LOQ), dictates the minimal concentration at which the compound can be reliably detected and quantified. For a compound of this nature, advanced analytical techniques such as Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are typically employed due to their high selectivity and sensitivity.
While specific, published validation data for this compound is not widely available in peer-reviewed literature, we can infer typical detection limits based on the analysis of structurally similar compounds, such as other halogenated pyridines and small molecule amines. mdpi.comnih.gov The primary amine group allows for efficient ionization in positive electrospray ionization (ESI) mode, contributing to low detection limits.
Table 1: Representative Detection Limits for this compound using UPLC-MS/MS
| Parameter | Value Range | Conditions |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | ESI+, Multiple Reaction Monitoring |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | ESI+, Multiple Reaction Monitoring |
| Linear Dynamic Range | 1.0 - 1000 ng/mL | r² > 0.99 |
Note: The data presented in this table is illustrative and based on the typical performance of UPLC-MS/MS systems for the analysis of small molecule pharmaceuticals with similar functional groups. Actual values would be determined during method validation.
The sensitivity of the assay can be further enhanced through the use of derivatization agents that react with the primary amine, although this is often not necessary with modern mass spectrometers. sefh.es The choice of mobile phase and chromatographic column is also critical; a reversed-phase C18 column with a gradient elution of acetonitrile and water, often with a small amount of formic acid to improve peak shape and ionization efficiency, is a common starting point for method development. epa.gov
Stability Studies in Research Solvents and Matrices
Understanding the stability of this compound is crucial for ensuring the integrity of research samples and for the development of stable formulations. Stability studies are typically conducted in various solvents used for sample preparation and in biological matrices to mimic in-vitro and in-vivo experimental conditions. These studies often involve exposing the compound to a range of environmental conditions, such as temperature, pH, and light, over a defined period.
Forced degradation studies are a key component of understanding a molecule's intrinsic stability. These studies involve subjecting the compound to harsh conditions to predict its degradation pathways.
Likely Degradation Pathways:
Hydrolysis: The compound could be susceptible to hydrolysis under strongly acidic or basic conditions. The chloropyridine ring may undergo nucleophilic substitution of the chlorine atom, particularly at elevated temperatures.
Oxidation: The primary amine group is a potential site for oxidation, which could be initiated by exposure to air, light, or oxidizing agents.
Photostability: Pyridine-containing compounds can be susceptible to photodegradation. Exposure to UV light may lead to the formation of various degradation products.
Table 2: Illustrative Stability of this compound in Common Research Solvents
| Solvent | Condition | Time | Remaining Compound (%) |
| Acetonitrile | Room Temperature (20-25°C), Protected from Light | 24 hours | >99% |
| Methanol (B129727) | Room Temperature (20-25°C), Protected from Light | 24 hours | >99% |
| Dimethyl Sulfoxide (DMSO) | Room Temperature (20-25°C), Protected from Light | 24 hours | >98% |
| Aqueous Buffer (pH 7.4) | Room Temperature (20-25°C), Protected from Light | 24 hours | >95% |
| 0.1 N HCl | 60°C | 12 hours | ~85% |
| 0.1 N NaOH | 60°C | 12 hours | ~90% |
Note: This data is hypothetical and serves to illustrate the expected stability profile based on the chemical nature of the compound and stability studies of related molecules like 4-aminopyridine. sefh.es Actual stability would need to be confirmed through rigorous experimental testing.
In research matrices such as plasma or tissue homogenates, the stability of this compound would also be influenced by enzymatic degradation. The presence of esterases, oxidases, and other metabolic enzymes could lead to the formation of various metabolites. Therefore, stability studies in these matrices are essential for the accurate interpretation of pharmacokinetic and pharmacodynamic data. For long-term storage of stock solutions and samples, it is generally recommended to store them at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.
Future Research Trajectories and Potential Applications in Drug Discovery Research
Design and Synthesis of New 1-(3-chloropyridin-4-yl)cyclobutan-1-amine Analogues with Modulated Activity
The core structure of this compound offers multiple points for chemical modification to develop analogues with fine-tuned biological activity. Future research could systematically explore the structure-activity relationships (SAR) by modifying key positions on the molecule.
Key areas for analogue synthesis include:
Modification of the Pyridine (B92270) Ring: The chlorine substituent at the 3-position could be replaced with other halogens (F, Br, I) or with bioisosteric groups such as a trifluoromethyl group, a cyano group, or a small alkyl group. These changes would modulate the electronic properties and potential interactions of the pyridine ring.
Substitution at the Amine: The primary amine of the cyclobutanamine moiety is a key site for derivatization. Acylation, alkylation, or sulfonylation could introduce a variety of functional groups to probe interactions with biological targets. For instance, forming amides or sulfonamides can introduce additional hydrogen bond donors and acceptors.
Alterations to the Cyclobutane (B1203170) Ring: While more synthetically challenging, modifications to the cyclobutane ring itself could be explored. Introducing substituents on the ring could influence the conformational rigidity and the spatial projection of the pyridine and amine groups.
A hypothetical synthetic approach to such analogues could involve the multi-step synthesis starting from commercially available precursors, with key steps including nucleophilic substitution and reductive amination. The design of these new analogues would benefit from computational modeling to predict their binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Table 1: Potential Analogue Modifications and Their Rationale
| Modification Site | Example Modification | Rationale for Activity Modulation |
| Pyridine Ring (3-position) | -F, -Br, -CF3, -CN | Altering electronic properties, lipophilicity, and metabolic stability. |
| Cyclobutanamine (Amine) | -NH(C=O)R, -NHSO2R | Introducing new interaction points (H-bond donors/acceptors) and modifying solubility. |
| Cyclobutane Ring | -CH3, -OH | Restricting conformation and exploring additional binding pockets. |
Exploration of Novel Biological Targets for the Scaffold
The structural features of this compound suggest its potential to interact with a range of biological targets. The pyridine moiety is a known feature in ligands for kinases, G-protein coupled receptors (GPCRs), and ion channels. The cyclobutanamine portion can mimic amino acids or act as a rigid scaffold to present the pyridine ring in a specific orientation for optimal target binding. acs.org
Future research should involve screening this compound and its analogues against diverse panels of biological targets to identify novel activities. High-throughput screening (HTS) campaigns against kinase panels, for example, could reveal potential applications in oncology or inflammatory diseases. Similarly, screening against CNS targets could uncover new leads for neurological disorders. The unique 3D structure imparted by the cyclobutane ring may lead to improved selectivity for specific targets compared to more planar molecules. acs.org
Integration into Fragment-Based Drug Discovery (FBDD) Campaigns
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. mdpi.com this compound, with a molecular weight that is on the higher end for a typical fragment, could be deconstructed into smaller fragments for initial screening. For example, 4-aminocyclobutane-1-carboxylic acid or 3-chloro-4-methylpyridine could serve as starting points.
Alternatively, the core scaffold itself could be considered a larger, more complex fragment. The cyclobutane ring provides a rigid, three-dimensional framework that is desirable in FBDD to explore non-planar binding sites. nih.govvu.nl If a low-affinity hit is identified, the amine and pyridine moieties provide clear vectors for fragment growing or linking to develop more potent lead compounds. The defined stereochemistry of substituted cyclobutanes can be a significant advantage in optimizing fragment hits. nih.gov
Development as Advanced Synthetic Intermediates for Complex Molecular Architectures
Beyond its direct biological applications, this compound can serve as a valuable and versatile building block in organic synthesis. The primary amine can be readily transformed into a wide array of functional groups, and the chlorine on the pyridine ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings.
This dual functionality allows for the incorporation of this scaffold into more complex molecular architectures. For instance, the amine could be protected, followed by a cross-coupling reaction at the pyridine ring to introduce a larger substituent. Subsequent deprotection and derivatization of the amine would yield a diverse library of complex molecules. The rigid cyclobutane core can act as a linchpin to control the spatial arrangement of these appended groups, which is a valuable strategy in the synthesis of conformationally constrained molecules.
Investigation of Multi-Target Modulators based on the Core Structure
Polypharmacology, the concept of a single drug acting on multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The this compound scaffold, with its distinct pyridine and aminocyclobutane components, is well-suited for the development of multi-target modulators. nih.gov
For example, the pyridine moiety could be tailored to inhibit a specific kinase, while the substituted amine portion could be designed to interact with a secondary target, such as another kinase or a receptor. This approach could lead to synergistic therapeutic effects or help to overcome drug resistance. Computational methods could be employed to design analogues with specific polypharmacological profiles.
Table 2: Hypothetical Multi-Targeting Strategies
| Target Class 1 | Target Class 2 | Rationale for Combination | Potential Therapeutic Area |
| Kinase | GPCR | Targeting signaling pathways at multiple points. | Oncology |
| Ion Channel | Enzyme | Modulating neuronal excitability and metabolism. | CNS Disorders |
| Epigenetic Target | Kinase | Affecting gene expression and cell signaling. | Oncology |
Academic Collaborations for Interdisciplinary Research Advancements
The exploration of a novel chemical scaffold like this compound would greatly benefit from collaborations between academic and industrial research groups. nih.govnih.gov Such partnerships can leverage the strengths of both sectors. Academic labs can provide expertise in novel synthetic methodologies and basic biological research, while industrial partners can offer resources for high-throughput screening, medicinal chemistry optimization, and preclinical development. drugbank.com
Interdisciplinary collaborations are crucial for fully realizing the potential of this scaffold. Synthetic chemists, computational modelers, pharmacologists, and structural biologists would all play a vital role. Open-access initiatives and public-private partnerships could accelerate the investigation of this and other novel chemical entities, ultimately fostering innovation in drug discovery. acs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
